molecular formula C10H10N2O2S B2423014 [5-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]acetic acid CAS No. 1380440-85-6

[5-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]acetic acid

Cat. No.: B2423014
CAS No.: 1380440-85-6
M. Wt: 222.26
InChI Key: KTTZMESPESBVLP-UHFFFAOYSA-N
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Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Thiophene derivatives can undergo various reactions. For example, they can react with electrophiles, nucleophiles, or radicals .


Physical and Chemical Properties Analysis

Thiophene derivatives generally have a variety of properties and applications. For example, they are utilized in industrial chemistry and material science as corrosion inhibitors .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Novel synthesis methods have been developed for pyrazole derivatives, demonstrating efficient production methods and characterizations, such as in the work by Nayak and Poojary (2019), where a compound related to pyrazole was synthesized and characterized using spectroscopic methods (Nayak & Poojary, 2019).

  • Molecular Structure Analysis : Studies like that of Viveka et al. (2016) have focused on the detailed molecular structure analysis of pyrazole carboxylic acid derivatives, providing insights into their chemical properties (Viveka et al., 2016).

Biological and Pharmacological Activities

  • Antimicrobial Activity : Research by Reddy et al. (2013) and others have demonstrated the antimicrobial properties of certain pyrazole derivatives, highlighting their potential in combating various bacterial and fungal infections (Reddy et al., 2013).

  • Anticancer Properties : Some studies, like the one by Gomha et al. (2016), have explored the anti-tumor activities of pyrazole derivatives, suggesting their potential in cancer therapy (Gomha et al., 2016).

  • Analgesic and Anti-inflammatory Activities : Research such as that by Kenchappa and Bodke (2020) has investigated the analgesic and anti-inflammatory effects of certain pyrazole derivatives (Kenchappa & Bodke, 2020).

Chemical Properties and Applications

  • Corrosion Inhibition : Pyrazoline derivatives have been studied for their potential as corrosion inhibitors for metals in acidic environments, as shown in research by Lgaz et al. (2018) (Lgaz et al., 2018).

  • Chemical Interactions and Docking Studies : Some studies, like the one by Nayak and Poojary (2019), have examined the binding interactions of pyrazole derivatives with biological receptors, providing insights into their potential inhibitory actions (Nayak & Poojary, 2019).

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Properties

IUPAC Name

2-(5-methyl-3-thiophen-2-yl-1H-pyrazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-6-7(5-9(13)14)10(12-11-6)8-3-2-4-15-8/h2-4H,5H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTZMESPESBVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=CC=CS2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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